3-(Pyridin-2-yloxy)-8-[3-(pyridin-2-yloxy)benzoyl]-8-azabicyclo[3.2.1]octane
Description
This compound features an 8-azabicyclo[3.2.1]octane core substituted with two pyridin-2-yloxy groups and a benzoyl moiety. The structure combines rigidity from the bicyclic scaffold with aromatic and hydrogen-bonding functionalities, making it a candidate for targeting neurotransmitter receptors or enzymes. Key synthetic steps involve coupling tert-butyl carbamate intermediates with chloropyridine derivatives under conditions like GP3/GP4 (General Procedures), followed by deprotection and functionalization .
Properties
IUPAC Name |
(3-pyridin-2-yloxy-8-azabicyclo[3.2.1]octan-8-yl)-(3-pyridin-2-yloxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3/c28-24(17-6-5-7-20(14-17)29-22-8-1-3-12-25-22)27-18-10-11-19(27)16-21(15-18)30-23-9-2-4-13-26-23/h1-9,12-14,18-19,21H,10-11,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKUMOZEAXSBLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC(=CC=C3)OC4=CC=CC=N4)OC5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-2-yloxy)-8-[3-(pyridin-2-yloxy)benzoyl]-8-azabicyclo[3.2.1]octane typically involves multiple steps, including the formation of the bicyclic core and the subsequent attachment of pyridin-2-yloxy groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, which can change the compound’s reactivity.
Substitution: The replacement of one functional group with another, which can modify the compound’s chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs
Scientific Research Applications
Chemistry
In chemistry, 3-(Pyridin-2-yloxy)-8-[3-(pyridin-2-yloxy)benzoyl]-8-azabicyclo[3.2.1]octane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology
In biological research, this compound can serve as a probe to study various biochemical pathways. Its ability to interact with specific molecular targets makes it valuable for investigating cellular processes and identifying potential therapeutic targets.
Medicine
In medicine, the compound’s potential therapeutic properties are of significant interest. It may be explored for its efficacy in treating various diseases, particularly those involving the central nervous system, due to its structural similarity to known bioactive molecules.
Industry
In the industrial sector, this compound can be utilized in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications may extend to fields like materials science and nanotechnology.
Mechanism of Action
The mechanism of action of 3-(Pyridin-2-yloxy)-8-[3-(pyridin-2-yloxy)benzoyl]-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular function, which may underlie its potential therapeutic effects .
Comparison with Similar Compounds
Substituent Diversity and Pharmacological Relevance
The following table highlights structural variations and their implications:
Structure-Activity Relationship (SAR) Insights
- Pyridin-2-yloxy Groups : Critical for receptor affinity; replacing with pyridin-4-yloxy () reduces activity by 50% in serotonin transporter assays .
- Benzoyl vs. Sulfonamide : Benzoyl derivatives exhibit longer half-lives (t₁/₂ ~6 h vs. ~3 h for sulfonamides) but lower hERG channel selectivity .
- Fluorine Substitution: Bis(4-fluorophenyl)methoxy groups in boost NK1 receptor affinity (IC₅₀ = 12 nM) compared to non-fluorinated analogs (IC₅₀ = 45 nM) .
Biological Activity
3-(Pyridin-2-yloxy)-8-[3-(pyridin-2-yloxy)benzoyl]-8-azabicyclo[3.2.1]octane is a complex organic compound characterized by its bicyclic structure and multiple pyridin-2-yloxy groups. This compound is of significant interest in biological research due to its potential therapeutic applications, particularly in the treatment of central nervous system disorders.
The mechanism of action for this compound involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The unique structure allows it to bind with high affinity to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular functions, which may underlie its therapeutic effects.
Key Molecular Targets
- Monoamine Receptors : The compound has been shown to inhibit the reuptake of monoamines, including serotonin, norepinephrine, and dopamine, making it a candidate for treating mood disorders such as depression and anxiety .
- Kappa Opioid Receptors : Research indicates that derivatives of this compound may act as selective kappa opioid receptor antagonists, which could have implications for pain management and addiction therapy .
Biological Activity
The biological activity of this compound has been explored through various studies, highlighting its potential in several therapeutic areas.
Antidepressant Potential
Studies have demonstrated that this compound exhibits properties similar to monoamine reuptake inhibitors, which are widely used in treating depression. Its ability to modulate neurotransmitter levels suggests it could be effective in alleviating symptoms associated with depressive disorders .
Neuroprotective Effects
Research indicates that compounds with similar structures may offer neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells. This property could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Studies
- Depression Treatment : A study on a related azabicyclo compound showed significant improvements in depressive symptoms when administered to animal models, suggesting a similar efficacy for this compound.
- Pain Management : In vitro studies have indicated that this compound can effectively inhibit kappa opioid receptors, providing a potential pathway for developing new analgesics with fewer side effects than traditional opioids .
Data Tables
| Biological Activity | Mechanism | Potential Applications |
|---|---|---|
| Monoamine Reuptake Inhibition | Inhibition of serotonin and norepinephrine reuptake | Depression, anxiety disorders |
| Kappa Opioid Receptor Antagonism | Modulation of pain pathways | Pain management, addiction therapy |
| Neuroprotection | Reduction of oxidative stress | Neurodegenerative diseases |
Q & A
Q. Example SAR Table :
| Derivative | Substituent | Bioactivity (IC) | Key Finding |
|---|---|---|---|
| A | Pyridin-2-yloxy | 120 nM (NAAA) | High selectivity |
| B | Pyrimidin-2-yloxy | 85 nM (NAAA) | Improved potency |
| C | Triazol-1-yl | 350 nM (NAAA) | Reduced binding |
| Data synthesized from |
Advanced Question: What experimental approaches resolve contradictions in reported enzyme inhibition data for this class of compounds?
Answer:
Contradictions often arise from assay variability or off-target effects. Methodological solutions include:
- Standardized Assays : Use recombinant enzymes (e.g., human NAAA) under controlled pH and substrate concentrations to minimize variability .
- Counter-Screens : Test against related enzymes (e.g., FAAH) to confirm selectivity .
- Crystallography : Resolve binding modes of high- vs. low-activity derivatives (e.g., pyridinyloxy vs. furanyl groups; ).
Case Study : A study on 3-(thiophene-3-carbonyl) analogs () showed conflicting IC values due to differential membrane permeability. Using liposome-encapsulated assays resolved discrepancies by standardizing bioavailability .
Advanced Question: How can computational methods guide the design of derivatives with improved pharmacokinetic properties?
Answer:
- ADMET Prediction : Tools like SwissADME predict logP (target <3 for CNS penetration) and CYP450 interactions. For example, replacing methoxy groups with fluorinated analogs () reduces metabolic degradation .
- Molecular Dynamics (MD) : Simulate blood-brain barrier (BBB) permeability by calculating polar surface area (PSA <90 Å preferred; ).
- QSAR Models : Correlate substituent electronegativity with plasma half-life (e.g., electron-withdrawing groups enhance stability; ).
Basic Question: What are the stability considerations for storing and handling this compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
